Pentaerythrityl tetrachloride

Catalog No.
S599441
CAS No.
3228-99-7
M.F
C5H8Cl4
M. Wt
209.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythrityl tetrachloride

CAS Number

3228-99-7

Product Name

Pentaerythrityl tetrachloride

IUPAC Name

1,3-dichloro-2,2-bis(chloromethyl)propane

Molecular Formula

C5H8Cl4

Molecular Weight

209.9 g/mol

InChI

InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2

InChI Key

KPZGRMZPZLOPBS-UHFFFAOYSA-N

SMILES

C(C(CCl)(CCl)CCl)Cl

Synonyms

pentaerythrityl tetrachloride

Canonical SMILES

C(C(CCl)(CCl)CCl)Cl

Pentaerythritol Tetranitrate (PETN)

    Scientific Field: Medicine and Explosives

    Application Summary: PETN is a nitrate ester of pentaerythritol that possesses explosive properties. When mixed with a plasticizer, this chemical forms a plastic explosive.

    Methods of Application: PETN is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2). The reacting solution is chilled to precipitate the PETN.

    Results or Outcomes: PETN has been studied for potential benefits in chronic ischemic heart failure patients.

Pentaerythrityl Tetraisostearate

It’s a versatile building block for the preparation of many compounds, particularly polyfunctionalized derivatives Applications include alkyd resins, varnishes, polyvinyl chloride stabilizers, tall oil esters, antioxidants (eg Anox 20). Such derivatives are found in plastics, paints, cosmetics, and many other products .

Pentaerythrityl tetrachloride is a chemical compound with the molecular formula C5H8Cl4C_5H_8Cl_4 and a molecular weight of approximately 209.93 g/mol. It is also known by several other names, including 1,3-Dichloro-2,2-bis(chloromethyl)propane and tetrakis(chloromethyl)methane. The compound is characterized by a complex structure that includes four chlorine atoms attached to a pentaerythritol backbone, resulting in a highly chlorinated organic molecule .

The physical state of pentaerythrityl tetrachloride at room temperature is solid, and it can be identified through various analytical techniques such as infrared spectroscopy and mass spectrometry. Its unique chlorinated structure contributes to its reactivity and potential applications in various fields .

Due to its multiple reactive chlorine atoms. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, pentaerythrityl tetrachloride can undergo hydrolysis, producing pentaerythritol and hydrochloric acid.
  • Polymerization: This compound can act as a chlorinated monomer in polymer synthesis, contributing to the formation of chlorinated polymers .

Pentaerythrityl tetrachloride can be synthesized through several methods:

  • Chlorination of Pentaerythritol: This method involves the direct chlorination of pentaerythritol using chlorine gas or chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
  • Reagent-Based Synthesis: Utilizing reagents such as thionyl chloride or phosphorus pentachloride in the presence of pentaerythritol can yield pentaerythrityl tetrachloride effectively.
  • Solvent-Assisted Methods: Some synthetic routes employ solvents that facilitate the reaction and improve yields while minimizing side reactions .

Pentaerythrityl tetrachloride has several applications across different industries:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various chlorinated compounds and specialty chemicals.
  • Flame Retardants: Due to its high chlorine content, it is explored for use in flame retardant formulations.
  • Polymer Production: It is used as a monomer or additive in the production of chlorinated polymers which have enhanced thermal stability and fire resistance .

Interaction studies involving pentaerythrityl tetrachloride focus primarily on its reactivity with other chemicals. Its ability to undergo nucleophilic substitution makes it a candidate for further chemical transformations. Additionally, studies assessing its environmental interactions are essential for understanding its behavior in ecosystems and potential biotoxicity.

Pentaerythrityl tetrachloride shares similarities with several other chlorinated compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Neopentyl bromideC5H11BrLess chlorinated; used as an alkylating agent.
1,3-DichloropropaneC3H6Cl2Simpler structure; used as a solvent.
1,2-Bis(chloromethyl)benzeneC9H8Cl2Aromatic compound; used in polymer synthesis.

Pentaerythrityl tetrachloride's uniqueness lies in its highly chlorinated structure, which enhances its reactivity compared to less chlorinated analogs like neopentyl bromide. Its applications as an intermediate for specialty chemicals further distinguish it from simpler chlorinated compounds .

Pentaerythrityl tetrachloride exhibits well-defined phase transition characteristics that are crucial for understanding its thermal behavior. The melting point of this compound ranges from 94°C to 98°C, with most sources reporting a narrow range of 94-96°C [1] [2] [3] [4] [5]. This relatively consistent melting point range indicates good thermal stability and purity of commercial samples.

The boiling point demonstrates more variation depending on the pressure conditions. At standard atmospheric pressure (760 mmHg), pentaerythrityl tetrachloride boils at 233.3°C [6]. However, under reduced pressure conditions of 12 mmHg, the boiling point decreases significantly to 110°C [1] [2] [3] [4] [5]. This substantial reduction in boiling point under vacuum conditions is characteristic of compounds with relatively high molecular weights and indicates the potential for thermal decomposition at elevated temperatures under atmospheric pressure.

PropertyValuePressure ConditionsSource
Melting Point94-98°CAtmosphericTCI, Fisher Scientific, VWR [1] [2] [3] [4] [5]
Boiling Point233.3°C760 mmHgLookChem [6]
Boiling Point110°C12 mmHgMultiple sources [1] [2] [3] [4] [5]

The phase transition behavior is consistent with that expected for a moderately volatile chlorinated organic compound. The compound exists as a solid crystalline material at room temperature (20°C) [1] [2] [4], appearing as a white to almost white powder or crystalline substance [1] [2] [4]. The storage recommendations suggest maintaining temperatures below 15°C in cool, dark conditions [1] [2] [4], which indicates some sensitivity to thermal conditions above room temperature.

Solubility Parameters in Organic Matrices

The solubility characteristics of pentaerythrityl tetrachloride are fundamentally governed by its molecular structure and polarity. The compound is completely insoluble in water [5] [7], which is consistent with its highly chlorinated structure and absence of hydrogen bonding capability with aqueous systems.

The estimated logarithmic partition coefficient (LogP) for pentaerythrityl tetrachloride is approximately 2.928 [8], indicating moderate lipophilicity. This value suggests preferential partitioning into organic phases compared to aqueous systems, which aligns with the observed water insolubility.

Limited specific data exists regarding solubility in various organic solvents. However, based on the molecular structure and the behavior of similar chlorinated compounds, pentaerythrityl tetrachloride would be expected to demonstrate solubility in:

  • Non-polar organic solvents: Given the presence of four chloromethyl groups and the absence of polar functional groups capable of hydrogen bonding
  • Moderately polar aprotic solvents: The chlorine atoms provide some polarity to the molecule
  • Chlorinated solvents: Due to similar polarity characteristics

The compound's solubility behavior can be understood through Hansen solubility parameters, though specific experimental values are not available in the literature. The tetrachloromethyl substitution pattern creates a molecule with significant steric bulk and moderate polarity, which would influence its dissolution characteristics in different solvent matrices.

Solvent TypeExpected SolubilityBasis
WaterInsolubleExperimental data [5] [7]
Non-polar organic solventsSolubleStructural prediction
Polar protic solventsLimited solubilityLogP considerations
Chlorinated solventsGood solubilityStructural similarity

Thermal Stability and Decomposition Pathways

The thermal stability of pentaerythrityl tetrachloride is an important consideration for its handling and application. No specific decomposition temperature has been reported in the available safety data sheets [9] [10] [11], suggesting that the compound maintains reasonable stability under normal handling conditions.

The compound is described as stable under normal conditions [9] [10] when stored properly. The recommended storage conditions include maintaining the material in a cool, dry place away from strong oxidizing agents [5] [7], indicating that oxidative conditions may promote decomposition.

Heat capacity data from the NIST database indicates that pentaerythrityl tetrachloride has a solid-state heat capacity of 198.49 J/mol·K at 298.15 K [12]. This value was determined through calorimetric measurements and provides insight into the thermal energy required to raise the temperature of the compound.

The entropy of the solid phase at 298.15 K is reported as 257.48 J/mol·K [12], which reflects the molecular disorder and vibrational modes available to the compound in its crystalline state.

While specific decomposition products for pentaerythrityl tetrachloride have not been extensively studied, related compounds in the pentaerythritol family show decomposition patterns that typically involve:

  • Carbon-chlorine bond cleavage at elevated temperatures
  • Formation of smaller chlorinated fragments
  • Potential release of hydrogen chloride under certain conditions
Thermal PropertyValueConditionsReference
Heat Capacity (solid)198.49 J/mol·K298.15 KNIST WebBook [12]
Entropy (solid)257.48 J/mol·K298.15 KNIST WebBook [12]
Thermal StabilityStableNormal conditionsMultiple SDS [9] [10]
Storage Temperature<15°CRecommendedTCI [1] [2] [4]

Intermolecular Interaction Forces and Surface Properties

The intermolecular forces governing pentaerythrityl tetrachloride's physical properties are primarily van der Waals dispersion forces and dipole-dipole interactions. The molecular structure, with its central neopentane-like carbon skeleton substituted with four chloromethyl groups, creates a compact, roughly spherical molecule with significant steric bulk [13].

Dispersion forces constitute the primary intermolecular interaction due to the presence of multiple chlorine atoms, which are polarizable and contribute to instantaneous dipole-induced dipole interactions [14] [15]. The relatively high molecular weight (209.92 g/mol) [1] [2] [3] [4] and the presence of heavy chlorine atoms enhance the magnitude of these dispersion forces, contributing to the compound's solid state at room temperature.

Dipole-dipole interactions arise from the polar carbon-chlorine bonds within the molecule. Each C-Cl bond possesses a permanent dipole moment due to the electronegativity difference between carbon and chlorine atoms. However, the tetrahedral arrangement of the four chloromethyl groups around the central carbon may result in some degree of dipole cancellation, reducing the overall molecular dipole moment.

The molecular geometry is based on a tetrahedral arrangement around the central carbon atom [13], similar to the parent pentaerythritol structure. This geometry influences both the intermolecular packing in the solid state and the surface properties of the compound.

Surface properties of pentaerythrityl tetrachloride include:

  • Density: 1.675 g/cm³ at 20°C [3], indicating efficient molecular packing in the solid state
  • Estimated refractive index: 1.4931 [16] [17], reflecting the polarizability of the chlorinated structure
  • Crystal structure: The compound forms crystalline solids with white to almost white appearance [1] [2] [4]

The absence of hydrogen bonding capability is a significant factor in the compound's surface properties. Unlike the parent pentaerythritol, which can form extensive hydrogen bond networks through its hydroxyl groups [18], pentaerythrityl tetrachloride relies entirely on weaker intermolecular forces for crystal cohesion.

Intermolecular Force TypeSignificanceContributing Factors
Van der Waals dispersionPrimaryHigh molecular weight, polarizable Cl atoms [14] [15]
Dipole-dipole interactionsSecondaryPolar C-Cl bonds
Hydrogen bondingAbsentNo hydrogen bond donors/acceptors

The molecular packing efficiency in the solid state is reflected in the density value of 1.675 g/cm³ [3], which is relatively high for an organic compound, indicating close intermolecular contact and efficient space utilization. The crystalline nature of the compound suggests ordered molecular arrangements that maximize favorable intermolecular interactions while minimizing steric repulsion between the bulky chloromethyl substituents.

XLogP3

2.7

Melting Point

97.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3228-99-7

Wikipedia

Pentaerythrityl tetrachloride

Dates

Last modified: 08-15-2023

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